![molecular formula C11H21NO B14374313 2-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]ethan-1-ol CAS No. 91207-62-4](/img/structure/B14374313.png)
2-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]ethan-1-ol is an organic compound with a unique structure that includes a cyclohexylidene group and an aminoethanol moiety
Métodos De Preparación
The synthesis of 2-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]ethan-1-ol typically involves the reaction of 3,3,5-trimethylcyclohexanone with aminoethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]ethan-1-ol can be compared with similar compounds such as:
Dimethylethanolamine: Similar in structure but with different functional groups and properties.
Ethanolamine: Shares the aminoethanol moiety but lacks the cyclohexylidene group.
Aminoethylethanolamine: Contains similar functional groups but with different structural arrangements. The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
91207-62-4 |
|---|---|
Fórmula molecular |
C11H21NO |
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
2-[(3,3,5-trimethylcyclohexylidene)amino]ethanol |
InChI |
InChI=1S/C11H21NO/c1-9-6-10(12-4-5-13)8-11(2,3)7-9/h9,13H,4-8H2,1-3H3 |
Clave InChI |
RONVDXRGHKURMD-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=NCCO)CC(C1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


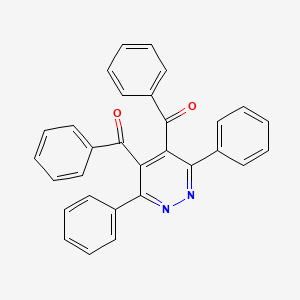
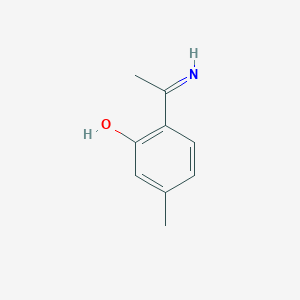

![5-Phenyl-2-[(2-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14374244.png)
![1-[Hydroxy(phenyl)phosphinothioyl]cyclohexan-1-ol](/img/structure/B14374246.png)
phosphane](/img/structure/B14374251.png)
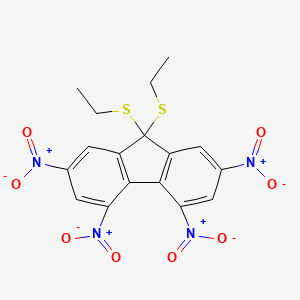
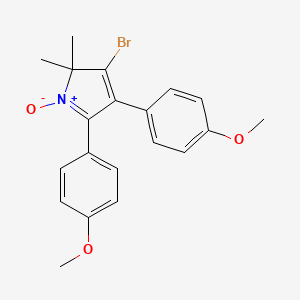

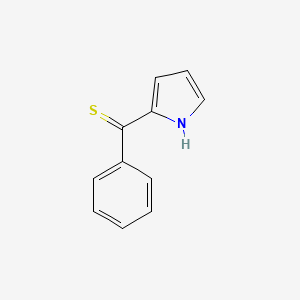
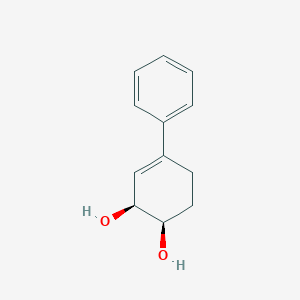
![1-(1,4-Dimethyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one](/img/structure/B14374282.png)

![N-{[4-(Morpholin-2-yl)phenyl]methylidene}morpholine-4-carbothioamide](/img/structure/B14374288.png)
